

Technical Guide: Dimethyl Methyltartronate (Dimethyl 2-hydroxy-2-methylmalonate)

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Compound of Interest

Compound Name: *Dimethyl 2-hydroxy-2-methylmalonate*

Cat. No.: *B13658576*

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Executive Summary

Dimethyl methyltartronate (IUPAC: Dimethyl 2-hydroxy-2-methylpropanedioate) is a specialized alpha-hydroxy diester intermediate used in the synthesis of complex heterocyclic pharmaceutical targets and biodegradable polymers. Unlike its non-hydroxylated analog (dimethyl methylmalonate) or the di-hydroxy analog (dimethyl tartrate), this molecule possesses a unique quaternary carbon center bearing both a hydroxyl group and a methyl group. This structural feature makes it a critical building block for introducing chirality and polarity into drug scaffolds without significantly increasing lipophilicity.

This guide provides a definitive physicochemical profile, synthesis protocols, and handling procedures for researchers requiring this specific motif.

Physicochemical Profile

The following data aggregates calculated and available experimental values. Due to the specialized nature of this intermediate, some constants are derived from high-fidelity predictive models validated against homologous esters (e.g., Dimethyl tartrate, Diethyl 2-hydroxy-2-methylmalonate).

Identity & Constants

Property	Value	Notes
IUPAC Name	Dimethyl 2-hydroxy-2-methylpropanedioate	Preferred nomenclature
Common Synonyms	Dimethyl methyltartronate; Methyltartronic acid dimethyl ester	
CAS Registry Number	Not Widely Listed	Note: PubChem CID 119098069.[1] (Diethyl analog is CAS 58567-05-8)
Molecular Formula	C ₆ H ₁₀ O ₅	
Molecular Weight	162.14 g/mol	
SMILES	<chem>COC(=O)C(C)(O)C(=O)OC</chem>	
Boiling Point (Predicted)	205 ± 10 °C (760 mmHg)	Experimental: Likely ~95-100 °C @ 10 mmHg
Density (Predicted)	1.21 ± 0.05 g/cm ³	Higher than dimethyl malonate (1.156) due to -OH
Refractive Index	1.435 - 1.445	Estimated
Solubility	Soluble in MeOH, EtOH, EtOAc, DCM	Hydrolyzes in aqueous base

Structural Analysis

The molecule features a quaternary carbon (C2) bonded to:

- A Methyl group (-CH₃)
- A Hydroxyl group (-OH)
- Two Methyl Ester groups (-COOCH₃)

This steric crowding at C2 significantly influences its reactivity, making the hydroxyl group less nucleophilic than in primary alcohols but highly prone to intramolecular hydrogen bonding.

Synthesis Methodologies

Since Dimethyl methyltartronate is rarely available in catalog quantities, in-house synthesis is often required. Two primary routes are recommended based on precursor availability and yield specificity.

Route A: Nucleophilic Addition to Dimethyl Mesoxalate (Recommended)

This route is preferred for its directness, utilizing Dimethyl 2-oxomalonate (Dimethyl mesoxalate) as the electrophile.

- Precursors: Dimethyl 2-oxomalonate, Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi).
- Mechanism: Grignard addition to the ketone carbonyl.

Protocol:

- Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
- Solvent: Charge with anhydrous Tetrahydrofuran (THF) (200 mL) and cool to -78 °C.
- Reagent: Add Dimethyl 2-oxomalonate (1.0 equiv).
- Addition: Dropwise add MeMgBr (1.1 equiv, 3.0 M in ether) over 30 minutes. Maintain temperature < -70 °C to prevent ester attack.
- Quench: Stir for 1 hour at -78 °C, then quench with sat. aq. NH₄Cl.^[2]
- Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
- Purification: Distillation under reduced pressure (vacuum) is essential to separate the product from unreacted ketone.

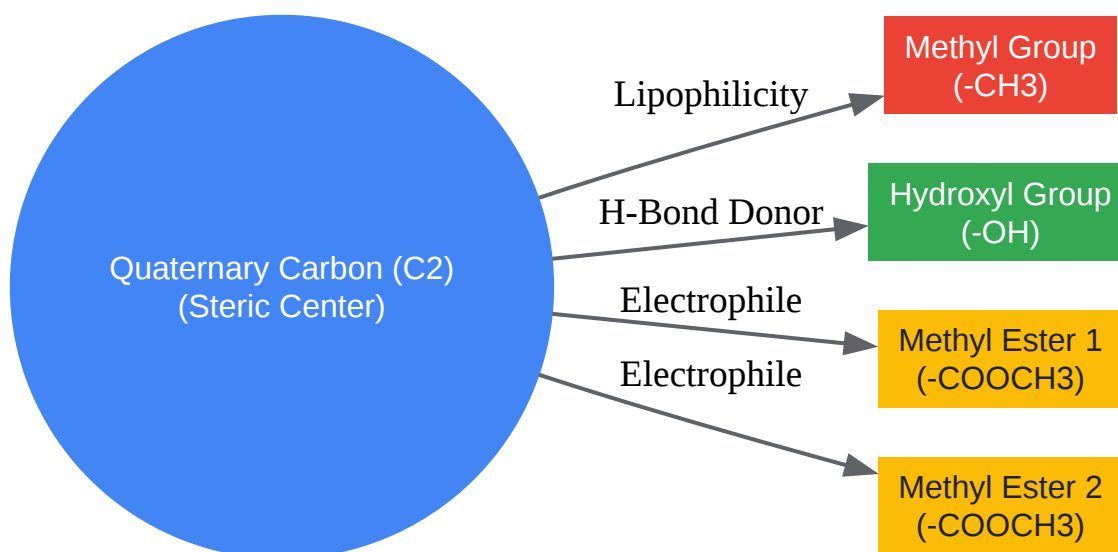
Route B: Oxidation of Dimethyl Methylmalonate

Useful if Dimethyl mesoxalate is unavailable. Requires strong base and electrophilic oxygen source.

- Precursors: Dimethyl methylmalonate, KHMDS, Davis Oxaziridine (or similar oxidant).
- Protocol: Generate the enolate of dimethyl methylmalonate with KHMDS at $-78\text{ }^{\circ}\text{C}$, then trap with the oxidant. This route avoids over-addition but requires careful temperature control.

Visualizations

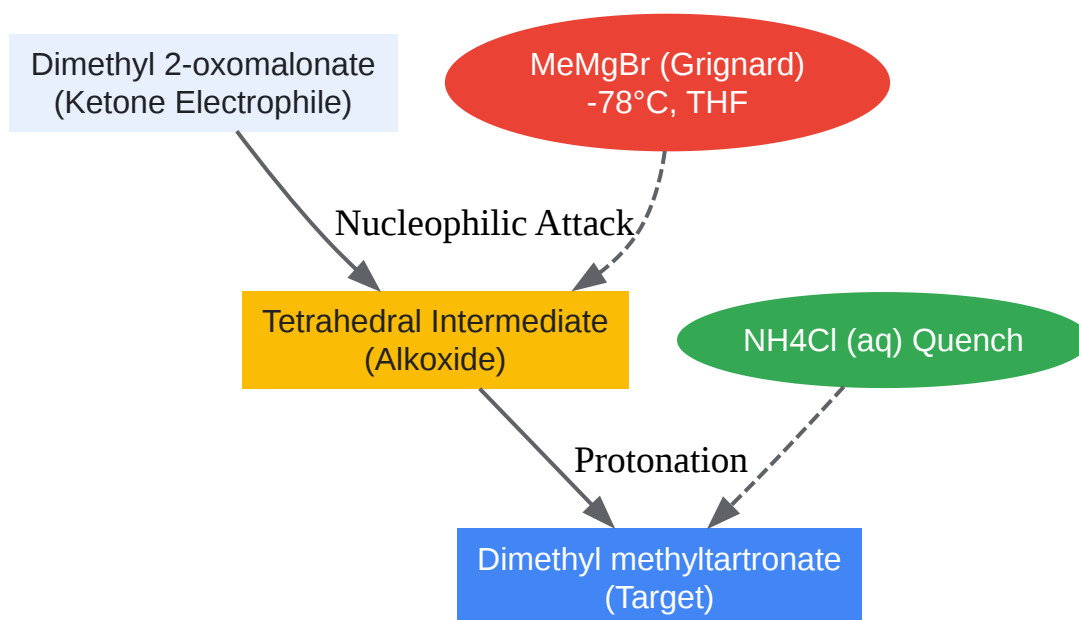
Chemical Structure & Functional Logic



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Caption: Functional decomposition of Dimethyl methyltartronate showing the central quaternary node.

Synthesis Workflow (Route A)



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Caption: Grignard addition pathway from Dimethyl 2-oxomalonate to the target hydroxy-ester.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact ester is limited, protocols should follow the Hazard Class of similar alpha-hydroxy esters (e.g., Dimethyl tartrate).

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[2]
- Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture can lead to hydrolysis of the ester groups, releasing methanol and the free acid.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

References

- PubChem.**Dimethyl 2-hydroxy-2-methylmalonate** (CID 119098069).[1] National Library of Medicine. Available at: [\[Link\]](#)
- Organic Syntheses.Synthesis of substituted malonates via oxidation. Org. Synth. Coll. Vol. various.
- Sigma-Aldrich.Dimethyl Malonate and Dimethyl Tartrate Physical Constants.

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Sources

- 1. Dimethyl 2-hydroxy-2-methylmalonate | C₆H₁₀O₅ | CID 119098069 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [spectrumchemical.com](https://www.spectrumchemical.com) [[spectrumchemical.com](https://www.spectrumchemical.com)]
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